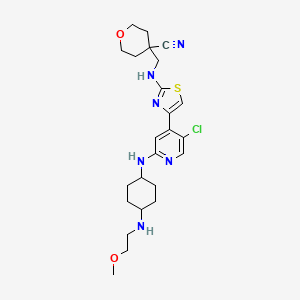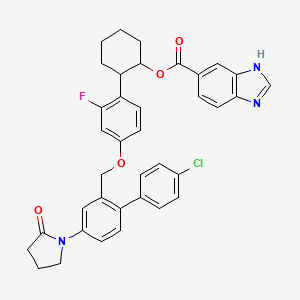
Kdm5A-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kdm5A-IN-1 is a potent, orally bioavailable pan-histone lysine demethylases 5 (KDM5) inhibitor . It has IC50s of 45 nM, 56 nM, and 55 nM for KDM5A, KDM5B, and KDM5C, respectively . KDM5A, also known as JARID1A or RBP2, is a KDM5 Jumonji histone demethylase subfamily member that erases di- and tri-methyl groups from lysine 4 of histone H3 . KDM5A is responsible for driving multiple human diseases, particularly cancers .
Molecular Structure Analysis
The molecular structure of Kdm5A-IN-1 is characterized by a chemical formula of C21H28Cl2N4O and a molecular weight of 423.380 . Further details about its molecular structure are not available in the retrieved information.Chemical Reactions Analysis
KDM5A can eliminate di- and tri-methyl moieties from the fourth lysine of histone 3 (H3K4me2/3), which leads to the activation or repression of transcription . In terms of mechanism, KDM5A and its fusion gene Fe (II)-dependently catalyze oxidative decarboxylation of 2OG with consumption of O2 to generate a reactive iron (IV)-oxo intermediate, carbon dioxide, and succinate .Physical And Chemical Properties Analysis
Kdm5A-IN-1 has a chemical formula of C21H28Cl2N4O and a molecular weight of 423.380 . Additional physical and chemical properties are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Breast Cancer Therapy : Kdm5A-IN-1 has been identified as a potent inhibitor of KDM5A, demonstrating significant anti-cancer activity in breast cancer cell lines. It induces cell cycle arrest and senescence by blocking KDM5A-mediated H3K4me3 demethylation, leading to the accumulation of p16 and p27 (Yang et al., 2019).
Epigenetic Therapy : KDM5A, as a histone demethylase, has a role in cancer progression, with Kdm5A-IN-1 being a potential therapeutic target. Inhibitors like Kdm5A-IN-1 could modulate epigenetic changes, offering new avenues for cancer treatment (Yang et al., 2021).
Triple-Negative Breast Cancer : Kdm5A-IN-1 has shown efficacy in targeting KDM5A for triple-negative breast cancer therapy. It acts by inducing accumulation of H3K4me3 and H3K4me2 levels, leading to growth arrest in cancer cells (Yang et al., 2018).
Natural Killer Cell Activation : KDM5A plays a role in the innate immune response, particularly in the activation of natural killer cells, suggesting potential applications in immunotherapy (Zhao et al., 2016).
Drug Resistance in Cancer : Kdm5A-IN-1 may have a role in overcoming drug resistance in cancer, as KDM5A has been linked to the development of drug resistance in various cancers, including breast cancer (Hou et al., 2012).
DNA Repair Mechanisms : KDM5A, a target of Kdm5A-IN-1, is involved in DNA repair mechanisms, suggesting its potential use in therapies that target DNA damage and repair processes in cancer cells (Gong et al., 2017).
Pancreatic Cancer : KDM5A plays a role in pancreatic cancer progression, and inhibition by compounds like Kdm5A-IN-1 could offer therapeutic benefits by affecting mitochondrial pyruvate metabolism and other mechanisms (Cui et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXTVGTDZRKJS-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kdm5A-IN-1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)
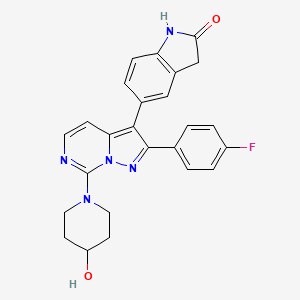
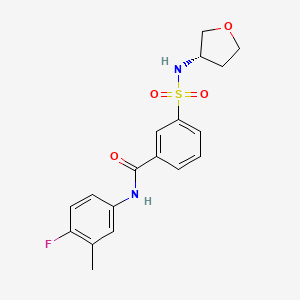


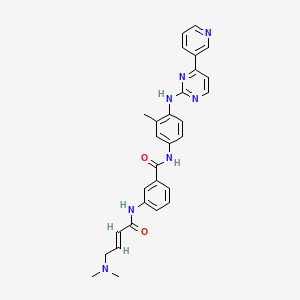
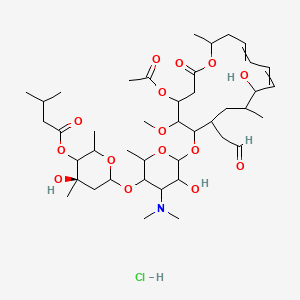


![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B608252.png)
![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)
![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)
